molecular formula C7H5BrF2S B3237246 2-Bromo-1,4-difluoro-5-(methylthio)benzene CAS No. 1383968-48-6

2-Bromo-1,4-difluoro-5-(methylthio)benzene

Cat. No. B3237246
CAS RN: 1383968-48-6
M. Wt: 239.08 g/mol
InChI Key: ZNGUPAGAMAWGQJ-UHFFFAOYSA-N
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Description

“2-Bromo-1,4-difluoro-5-(methylthio)benzene” is a chemical compound with the molecular formula C7H5BrF2S . It has a molecular weight of 239.08 and is also known as (4-bromo-2,5-difluorophenyl)(methyl)sulfane .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CSC1=C(C=C(C(=C1)F)Br)F . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and methylthio substituents.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Aryne Chemistry and Organic Synthesis

Arynes, reactive intermediates in organic chemistry, are essential for constructing complex molecules. Research by Schlosser and Castagnetti (2001) demonstrates the generation and trapping of aryne intermediates through the treatment of bromo(trifluoromethoxy)benzenes with lithium diisopropylamide (LDA). This methodology highlights the potential of using halogenated benzene derivatives, like 2-Bromo-1,4-difluoro-5-(methylthio)benzene, in aryne chemistry for synthesizing naphthalenes and other aromatic compounds (Schlosser & Castagnetti, 2001).

Ligand Synthesis for Metal Coordination

Kongprakaiwoot et al. (2006) explored the synthesis of a binucleating ligand featuring [P,S] chelating sites on a single phenyl ring, utilizing dibromo-difluorobenzene derivatives. This research underscores the role of halogenated and functionalized benzene compounds in creating complex ligands for metal coordination chemistry. Such ligands are pivotal in catalysis and the development of metal-organic frameworks (MOFs) (Kongprakaiwoot, Luck, & Urnezius, 2006).

Advanced Material Synthesis

The synthesis of advanced materials often relies on precisely functionalized organic molecules. The work by Yin et al. (2008) on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione showcases the importance of sulfur and halogen functionalities in constructing heterocyclic compounds. These compounds have applications in pharmaceuticals, agrochemicals, and materials science (Yin et al., 2008).

Safety and Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

1-bromo-2,5-difluoro-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGUPAGAMAWGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268050
Record name 1-Bromo-2,5-difluoro-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1383968-48-6
Record name 1-Bromo-2,5-difluoro-4-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383968-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,5-difluoro-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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